N-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Description
N-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a dimethylphenyl group, a methoxy-methylphenylsulfonyl group, and a methylglycinamide moiety. These structural components contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-6-7-14(2)17(10-13)20-19(22)12-21(4)26(23,24)16-8-9-18(25-5)15(3)11-16/h6-11H,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZOOOZXODJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dimethylphenyl intermediate: This step involves the reaction of 2,5-dimethylphenylamine with appropriate reagents to form the dimethylphenyl intermediate.
Introduction of the methoxy-methylphenylsulfonyl group: The intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride under suitable conditions to introduce the sulfonyl group.
Formation of the final compound: The final step involves the reaction of the intermediate with methylglycinamide to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through binding to active sites and altering the function of the target molecules.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide: This compound lacks the methyl group on the methoxyphenyl ring, which may affect its reactivity and biological activity.
N-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methylglycinamide: The absence of the methoxy group may result in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
